Linagliptin-13C,d3

LC-MS/MS Bioanalysis Internal Standard

Linagliptin-13C,d3 is the definitive internal standard for linagliptin bioanalysis. Its dual 13C/d3 labeling provides a +4 Da mass shift, eliminating spectral overlap and ensuring co-elution with the analyte. This eliminates deuterium exchange risks and differential matrix effects, delivering the accuracy and precision required for ANDA, bioequivalence, and DDI studies. Ideal for LC-MS/MS methods in plasma, tissues, and drug products. Order now for regulatory-grade quantification.

Molecular Formula C25H28N8O2
Molecular Weight 476.6 g/mol
Cat. No. B12416739
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLinagliptin-13C,d3
Molecular FormulaC25H28N8O2
Molecular Weight476.6 g/mol
Structural Identifiers
SMILESCC#CCN1C2=C(N=C1N3CCCC(C3)N)N(C(=O)N(C2=O)CC4=NC5=CC=CC=C5C(=N4)C)C
InChIInChI=1S/C25H28N8O2/c1-4-5-13-32-21-22(29-24(32)31-12-8-9-17(26)14-31)30(3)25(35)33(23(21)34)15-20-27-16(2)18-10-6-7-11-19(18)28-20/h6-7,10-11,17H,8-9,12-15,26H2,1-3H3/t17-/m1/s1/i1+1D3
InChIKeyLTXREWYXXSTFRX-AJOAJEKUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Linagliptin-13C,d3: A Dual-Labeled Stable Isotope Internal Standard for Precise LC-MS/MS Quantification of Linagliptin


Linagliptin-13C,d3 is a stable isotope-labeled analog of the dipeptidyl peptidase-4 (DPP-4) inhibitor linagliptin, a drug used in the management of type 2 diabetes mellitus [1]. It is classified as a stable isotope-labeled (SIL) compound, incorporating both a carbon-13 (13C) atom and three deuterium (d3) atoms into its molecular structure, resulting in a molecular weight of 476.55 g/mol and a mass shift of +4 Da relative to the unlabeled analyte . This compound is synthesized for exclusive use as an internal standard (IS) in quantitative bioanalytical workflows, specifically for liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, to ensure high accuracy and precision in the measurement of linagliptin concentrations in complex biological matrices .

Why Generic Substitution Fails: The Critical Need for Linagliptin-13C,d3 Over Unlabeled or Structurally Similar Internal Standards


In LC-MS/MS bioanalysis, the use of an inappropriate internal standard (IS) can lead to significant quantitative inaccuracies due to differential matrix effects and ionization efficiency variations . A stable isotope-labeled (SIL) IS that co-elutes with the analyte is essential to compensate for these effects. While a deuterium-only labeled analog like Linagliptin-d4 provides a mass difference, the deuterium label's placement can sometimes lead to chromatographic retention time shifts due to the isotope effect, potentially causing differential matrix effects across the peak [1]. Furthermore, deuterium labels on exchangeable positions can undergo hydrogen-deuterium exchange, altering the IS's mass and concentration during sample preparation, a risk mitigated by the inclusion of a stable 13C label on a carbon backbone [1]. Linagliptin-13C,d3's dual-labeling strategy (13C + d3) offers a +4 Da mass shift, which is sufficient to avoid spectral overlap with the analyte's natural isotopic envelope, while its structural identity to the analyte ensures near-identical physicochemical behavior [2]. The use of a non-labeled or structurally similar analog as an IS would fail to adequately correct for these complex matrix interactions, compromising the accuracy, precision, and reliability required for regulatory pharmacokinetic and bioequivalence studies .

Quantitative Evidence Guide: Differentiating Linagliptin-13C,d3 for Analytical Selection


Superior Labeling Strategy: Dual 13C/d3 vs. Standard d4-Only Internal Standards

Linagliptin-13C,d3 offers a strategic advantage over the commonly used Linagliptin-d4 internal standard by incorporating both a carbon-13 (13C) and three deuterium (d3) atoms. This dual-labeling approach mitigates the risk of chromatographic retention time shifts and potential hydrogen-deuterium (H/D) exchange that can occur with perdeuterated or single-isotope labels. The 13C label is integrated into the carbon backbone, ensuring its stability and preventing exchange, which is a known limitation of some deuterium-only labeled standards . This results in a more robust and reliable internal standard for long-term, multi-laboratory studies.

LC-MS/MS Bioanalysis Internal Standard Stable Isotope Labeling Linagliptin

Benchmark Method Sensitivity and Precision in Human Plasma Using SIL-IS Technology

While Linagliptin-13C,d3 is a primary internal standard, the performance of its class of stable isotope-labeled internal standards (SIL-IS) in validated bioanalytical methods for linagliptin is well-documented. In a validated method using Linagliptin-d4 as the IS, the lower limit of quantification (LLOQ) in human plasma was established at 50.3 pg/mL, with an intra- and inter-batch precision (CV%) of ≤8.6% across a linear range of 50.3 to 12,115.5 pg/mL [1]. Another validated method for simultaneous quantification of linagliptin and empagliflozin in human plasma, employing deuterated IS, achieved an LLOQ for linagliptin of 0.050 ng/mL and demonstrated intra- and inter-batch precision (CV%) of less than 3.7% across a linear range of 0.050–7.000 ng/mL [2].

Pharmacokinetics Bioequivalence Human Plasma Linagliptin LC-MS/MS

Ensuring Linearity and Accuracy for Regulatory Pharmacokinetic Studies

The use of a stable isotope-labeled internal standard (SIL-IS) is fundamental to achieving the wide linear dynamic range required for pharmacokinetic (PK) studies. A validated LC-MS/MS method for linagliptin in human plasma, utilizing a deuterated internal standard, demonstrated excellent linearity (r > 0.99) over a concentration range of 0.050–7.000 ng/mL, with inter-batch accuracy ranging from 95.2% to 102.7% across four quality control (QC) levels [1]. Another method, also using a deuterated IS, showed linearity from 50.3 to 12,115.5 pg/mL with accuracy between 86.7% and 95.6% [2].

Method Validation Pharmacokinetics Bioequivalence Linagliptin LC-MS/MS

Optimal Application Scenarios for Linagliptin-13C,d3 Based on Evidentiary Differentiation


Regulatory Bioequivalence and Pharmacokinetic Studies for Linagliptin Formulations

Linagliptin-13C,d3 is the preferred internal standard for LC-MS/MS assays designed to support Abbreviated New Drug Applications (ANDA) and bioequivalence (BE) studies. Its use directly addresses the stringent regulatory requirements for accuracy, precision, and linearity in human plasma analysis, as demonstrated by validated methods with LLOQs as low as 50 pg/mL and precision (CV%) below 3.7% [1]. The stability of its 13C label ensures method robustness across multiple analytical runs and laboratories, a critical factor for the successful submission of pharmacokinetic data to health authorities .

Drug-Drug Interaction and Clinical Pharmacology Studies

In clinical studies investigating potential drug-drug interactions (DDI) involving linagliptin, precise and interference-free quantification is essential. The use of Linagliptin-13C,d3, with its +4 Da mass shift and stable isotope labeling, ensures that the analyte signal is completely resolved from the IS channel and is not confounded by metabolites or co-administered drugs. This level of specificity is crucial for accurately determining the pharmacokinetic parameters (e.g., AUC, Cmax) of linagliptin when co-dosed with other medications, as demonstrated in validated methods used for such purposes [1].

Quality Control and Stability Testing of Pharmaceutical Dosage Forms

For pharmaceutical manufacturers and quality control (QC) laboratories, Linagliptin-13C,d3 serves as a highly reliable internal standard for the quantification of linagliptin in drug products and during stability studies. Its application ensures accurate assessment of drug content and the detection of degradation products, as evidenced by methods developed for simultaneous quantification of linagliptin in combined dosage forms [1]. The use of a certified SIL-IS provides a traceable reference point, supporting compliance with Good Manufacturing Practices (GMP) and pharmacopeial standards [2].

Preclinical Pharmacokinetic and Toxicokinetic Studies

In preclinical research involving animal models (e.g., rat, mouse), Linagliptin-13C,d3 is used to achieve high-precision quantification of linagliptin in plasma and tissues. Validated methods in rat plasma, utilizing a deuterated analog as IS, have been successfully applied to pharmacokinetic studies [1]. The robust nature of the dual-labeled standard makes it suitable for high-throughput sample analysis often required in drug discovery and lead optimization phases, where reliable exposure data is critical for candidate selection and safety assessment.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Linagliptin-13C,d3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.